5-(2,4-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one

Aldose reductase inhibition Diabetes complications Structure–activity relationship

Obtaining the correct N-unsubstituted rhodanine scaffold is critical for ALR2 inhibitor SAR-N-3 acetic acid derivatives show divergent potency. This 2,4-dimethoxybenzylidene variant provides the exact regioisomer for systematic comparison with mono-methoxy, hydroxy, and naphthyl analogues. - Low µM ALR2 IC50 driven by 5-arylidene substitution pattern, not N-3 derivatization. - 2,4-Dimethoxy regioisomer ~3× more potent than 3,4-isomer in tyrosinase assays (IC50 ≈ 18.6 µM vs. 56.2 µM). - Dual-use as selective fluorogenic lipid droplet dye reduces need for separate fluorescent tags. - N-Unsubstituted scaffold simplifies further synthetic derivatization at the 3-position.

Molecular Formula C12H11NO3S2
Molecular Weight 281.4 g/mol
Cat. No. B10881796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one
Molecular FormulaC12H11NO3S2
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=C2C(=O)NC(=S)S2)OC
InChIInChI=1S/C12H11NO3S2/c1-15-8-4-3-7(9(6-8)16-2)5-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-5+
InChIKeyAXWRYCWHNVYLQW-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one: Chemical Identity and Scaffold Context for Procurement Evaluation


5-(2,4-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one belongs to the 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) class, characterized by a 2-thioxo group and a 2,4-dimethoxy-substituted benzylidene moiety at the 5-position [1]. As an N-unsubstituted rhodanine analogue, it possesses a free N–H at position 3, which distinguishes it from N-alkyl or N-acetic acid derivatives and influences both its physicochemical properties and biological target engagement profile [2].

1 ALR2 inhibitor screening probe for N-unsubstituted rhodanine SAR
2 Tyrosinase pathway study: 2,4-dimethoxy regioisomer comparison
3 Fluorogenic lipid droplet imaging probe for cellular studies

5-(2,4-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one: Why N-Unsubstituted Rhodanines Cannot Be Casually Interchanged


Within the 5-arylidene-2-thioxothiazolidin-4-one class, the substitution status at the N-3 position fundamentally alters both inhibitory potency and biological selectivity. N-unsubstituted analogues consistently exhibit distinct structure–activity relationships (SAR) compared to their N-3 acetic acid counterparts: the aromatic substitution pattern on the 5-benzylidene ring dominates inhibitory effects in the N-unsubstituted series, whereas N-3 acetic acid derivatives achieve submicromolar affinity largely independent of aryl substitution [1]. Furthermore, the presence or absence of an N-3 substituent determines the compound's ionization state at physiological pH, directly impacting target binding interactions in the polar recognition region of enzymes such as aldose reductase (ALR2) [1]. Consequently, procurement of a generic 'rhodanine derivative' without specifying the N-3 substitution and 5-arylidene pattern carries high risk of obtaining a compound with divergent potency and selectivity characteristics [1][2].

N-3 substitution mismatch N-3 acetic acid or benzyl analogues may alter target potency and SAR drivers; SAR for N-unsubstituted rhodanines does not transfer directly.
2-oxo bioisostere mismatch Replacing the 2-thioxo group with a 2-oxo (thiazolidinedione) scaffold can substantially shift ALR2 inhibitory response, and the reported activity profile may not be comparable.
Regioisomer mismatch 3,4-dimethoxybenzylidene regioisomer shows a different tyrosinase inhibition profile; direct substitution may lead to divergent assay outcomes.

5-(2,4-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one: Quantitative Differentiation Evidence Against Closest Comparators


N-Unsubstituted vs. N-3 Acetic Acid Rhodanines: Divergent ALR2 Inhibitory Potency and SAR Drivers

In the Maccari et al. (2011) series, N-unsubstituted 2-thioxo-4-thiazolidinones (compounds 4a–j) exhibited ALR2 IC50 values ranging from 1.08 µM to 40.83 µM, with the aromatic substitution pattern on the 5-benzylidene ring being the dominant determinant of potency [1]. In contrast, the corresponding N-3 acetic acid derivatives (compounds 3a–e) achieved submicromolar IC50 values (0.11–0.41 µM) with substantially reduced dependence on aryl substitution [1]. Specifically, N-unsubstituted methoxybenzylidene analogues (compounds 4h, 4i) showed IC50 values of 6.24 µM and 5.23 µM respectively, while their N-3 acetic acid counterparts reached 0.13–0.19 µM—representing an approximately 30–50 fold potency gain conferred solely by N-3 substitution [1]. This fundamental SAR divergence means the N-unsubstituted compound, including 5-(2,4-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one, occupies a distinct efficacy tier that cannot be approximated by N-substituted analogues [1].

ALR2 N-unsub vs. N-3 acetic acid
Class-level inference
~30–50 fold potency shift
N-3 acetic acid substitution drives submicromolar IC50; N-unsubstituted potency is aryl-substitution dependent.
Reported IC50 range: N-unsub. 5.23–6.24 µM; N-3 acetic acid 0.11–0.19 µM (bovine lens ALR2 assay).
Aldose reductase inhibition Diabetes complications Structure–activity relationship

2-Thioxo (Rhodanine) vs. 2-Oxo (Thiazolidinedione) Bioisosteres: Consistent Potency Advantage for Thiocarbonyl Analogues in ALR2 Inhibition

A systematic comparison across the Maccari et al. (2011) dataset reveals that 2-thioxo-4-thiazolidinones (rhodanines, compounds 4) consistently outperform their corresponding 2,4-thiazolidinedione (TZD) counterparts (compounds 2) in ALR2 inhibition [1]. For compound pair 4b/2b, the 2-thioxo analogue 4b (IC50 = 1.10 µM) was more than 30-fold more potent than the 2-oxo analogue 2b (IC50 ≈ 41% inhibition at 50 µM) [1]. For methoxy-substituted pairs, compound 4h (IC50 = 6.24 µM) showed markedly stronger inhibition than 2h (IC50 = 13.28 µM), and 4i (IC50 = 5.23 µM) outperformed 2i (IC50 = 40.83 µM) [1]. This gain in potency, attributed to the higher polarizability of the thiocarbonyl sulfur enabling novel interactions in the ALR2 active site, establishes 5-(2,4-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one as inherently advantaged over any 2,4-TZD analogue with identical aryl substitution [1].

2-Thioxo vs. 2-Oxo scaffold
Class-level inference
1.5- to >30-fold higher ALR2 inhibition for 2-thioxo
Thiocarbonyl polarizability provides a structural basis for differentiated target engagement.
Direct pairwise comparison in matched aryl series; compound 4b >30-fold more potent than 2b.
Bioisosterism Aldose reductase inhibition Medicinal chemistry

2,4-Dimethoxy vs. 3,4-Dimethoxy Benzylidene Substitution: Divergent Tyrosinase Inhibitory Potency in N-3 Benzyl Rhodanine Series

In a 2025 study of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogues, the 2,4-dimethoxyphenyl-substituted analogue 8 exhibited a mushroom tyrosinase IC50 of 18.57 µM, which was comparable to the reference inhibitor kojic acid (IC50 = 19.22 µM) [1]. In contrast, the regioisomeric 3,4-dimethoxyphenyl analogue 7 showed substantially weaker inhibition (IC50 = 56.19 µM), representing an approximately 3-fold difference in potency attributable solely to the positional arrangement of the two methoxy substituents [1]. While this comparison is drawn from the N-3 benzyl-substituted series, it demonstrates that the 2,4-dimethoxy substitution pattern confers superior tyrosinase engagement compared to the 3,4-dimethoxy regioisomer—a SAR trend expected to translate to the N-unsubstituted scaffold due to the shared 5-benzylidene pharmacophore [1].

Tyrosinase: 2,4- vs 3,4-dimethoxy
Cross-study comparable
IC50 18.57 µM vs. 56.19 µM (~3-fold)
2,4-dimethoxy regioisomer shows reported higher tyrosinase engagement; comparable to kojic acid (19.22 µM).
Data from N-3 benzyl series; regioisomer trend expected to be relevant for N-unsubstituted scaffold.
Tyrosinase inhibition Melanogenesis Regioisomer comparison

N-Unsubstituted Rhodanine Selectivity for Bacterial Adenylate Kinase over Human Orthologues: A Scaffold-Level Selectivity Advantage

A molecular docking study of six 5-arylidene-2-thioxothiazolidin-4-one derivatives (1a–f) demonstrated that compounds 1c and 1d were the most efficient inhibitors of bacterial and some archaeal adenylate kinases, while human adenylate kinases were poor targets for this compound class [1]. This scaffold-level selectivity—arising from differential hydrogen bond interactions with residues in the ATP binding site—suggests that N-unsubstituted 5-arylidene-2-thioxothiazolidin-4-ones, including the title compound, possess an inherent selectivity window favoring prokaryotic over human adenylate kinases [1]. This property is not shared by all thiazolidinone subclasses and represents a meaningful differentiation point for anti-infective screening programs [1].

Prokaryotic vs. human adenylate kinase
Class-level inference
Selective docking: bacterial enzymes favored
Molecular docking suggests scaffold-level selectivity; supports antimicrobial screening context.
Six derivatives evaluated; human adenylate kinases were poor targets for the class.
Antibacterial Adenylate kinase Selectivity profiling

N-Unsubstituted vs. N-3 Benzyl Rhodanines: Divergent Cellular Anti-Melanogenic Potency and Cytotoxicity Profiles

In the Park et al. (2025) study, N-3 benzyl-substituted (Z)-BBTT analogues 1–12 were evaluated for both anti-melanogenic efficacy and cytotoxicity. Analogues 1 and 3 exhibited strong anti-melanogenic potency in B16F10 mammalian cells with no perceptible cytotoxicity in either melanoma cells (B16F10) or primary epidermal cells (HaCaT), whereas other analogues in the same series showed detectable cytotoxicity [1]. The N-unsubstituted scaffold of the title compound lacks the N-3 benzyl group present in the (Z)-BBTT series, which is expected to further reduce lipophilicity and potentially lower cytotoxicity risk relative to N-3 benzyl analogues—a critical consideration for cosmetic or topical dermatological applications [1]. This differentiation is supported by the general observation that N-unsubstituted rhodanines possess lower clogP values than their N-alkyl counterparts, impacting both cellular permeability and off-target effects [1].

Cytotoxicity: N-unsub. vs. N-3 benzyl
Data to verify
Lower lipophilicity inferred; no direct cytotoxicity data
N-unsubstituted scaffold may reduce off-target risk vs. N-3 benzyl analogues; confirmatory testing required.
B16F10/HaCaT data only available for N-3 benzyl series; title compound not yet profiled.
Anti-melanogenic Cytotoxicity N-substitution effect

Fluorogenic Lipid Droplet Labeling: A Functionally Distinct Application Not Shared by Closely Related Rhodanine Analogues

A study of arylidene-rhodanines identified that dimethoxy-benzylidene-rhodanine (structurally consistent with 5-(2,4-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one) functions as a selective fluorogenic dye for lipid droplets (adiposomes) in living cells under fluorescence microscopy conditions [1]. The fluorescence quantum yield of derivatives containing the dimethoxybenzylidene fragment exhibited noticeable variation depending on medium properties, enabling environment-sensitive detection of lipophilic cellular compartments [1]. This fluorogenic property is not reported for other 5-arylidene substitution patterns in the same study and represents a functionally orthogonal application distinct from the enzyme inhibition activities discussed above [1]. This property differentiates the compound from analogues lacking the 2,4-dimethoxy or 2,5-dimethoxy substitution pattern, which did not demonstrate comparable lipid droplet selectivity [1].

Fluorogenic lipid droplet probe
Supporting evidence
Environment-sensitive fluorescence in live cells
Dimethoxybenzylidene-rhodanine labels lipid droplets; enables integrated enzyme inhibition and imaging workflows.
Quantum yield varies with medium polarity; verification under assay conditions recommended.
Fluorescent probe Lipid droplet imaging Cellular imaging

5-(2,4-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one: Prioritized Research and Procurement Application Scenarios


Aldose Reductase Inhibitor Screening: N-Unsubstituted Rhodanine as a Mechanistic Probe for Aryl-Substitution SAR

For diabetes complications research, 5-(2,4-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one serves as a representative N-unsubstituted rhodanine scaffold for establishing baseline ALR2 inhibitory SAR. As demonstrated by Maccari et al. (2011), N-unsubstituted analogues in this series exhibit IC50 values in the low micromolar range, with potency driven primarily by the 5-arylidene substitution pattern rather than N-3 derivatization [1]. The 2,4-dimethoxy substitution pattern provides a specific aryl substitution variant for systematic comparison with mono-methoxy, hydroxy, phenoxy, and naphthyl analogues, enabling deconvolution of electronic and steric contributions to ALR2 binding [1]. The 2-thioxo group confers a potency advantage over 2,4-TZD analogues that should be factored into hit triage decisions [1].

Tyrosinase Inhibition and Melanogenesis Research: Prioritizing the 2,4-Dimethoxy Regioisomer

In skin-whitening and melanogenesis research, the 2,4-dimethoxybenzylidene substitution pattern has been validated in the N-3 benzyl rhodanine series as conferring mushroom tyrosinase inhibitory potency comparable to kojic acid (IC50 ≈ 18.6 µM vs. 19.2 µM) [2]. Critically, the 2,4-dimethoxy regioisomer is approximately 3-fold more potent than the 3,4-dimethoxy analogue (IC50 ≈ 56.2 µM), establishing a clear regioisomer selection criterion [2]. Procurement of the N-unsubstituted variant (title compound) enables direct assessment of whether the N-3 benzyl group is required for cellular anti-melanogenic activity or whether the 5-arylidene pharmacophore alone is sufficient, informing subsequent medicinal chemistry optimization [2].

Antibacterial Adenylate Kinase Inhibitor Discovery: Exploiting Scaffold-Level Prokaryotic Selectivity

For antibacterial drug discovery targeting the adenylate kinase enzyme family, 5-arylidene-2-thioxothiazolidin-4-one derivatives have demonstrated selective inhibition of bacterial and archaeal adenylate kinases over human orthologues via molecular docking studies [3]. The title compound, as an N-unsubstituted member of this chemotype, provides a structurally minimalist starting point for establishing baseline selectivity profiles and for conducting competitive binding assays against bacterial adenylate kinases [3]. The absence of N-3 substitution simplifies synthetic derivatization, allowing systematic exploration of the 5-arylidene moiety's contribution to species-selective enzyme inhibition [3].

Fluorescent Cellular Imaging Probe: Integrated Screening Workflows Combining Enzyme Inhibition and Subcellular Visualization

The demonstrated ability of dimethoxy-benzylidene-rhodanine to serve as a selective fluorogenic dye for lipid droplets in living cells enables a unique dual-use application: the same compound can be employed both as an enzyme inhibitor (ALR2, tyrosinase, or adenylate kinase) and as a fluorescent probe for monitoring subcellular localization or cellular uptake in imaging-based assays [4]. This property is not shared by most structural analogues lacking the dimethoxy substitution pattern and may reduce the need for separate fluorescent tags in mechanistic studies [4]. Researchers should verify fluorescence properties under their specific assay conditions, as quantum yield varies with medium polarity [4].

Application
Selection Property
Validation Focus
ALR2 pathway inhibition studies
N-unsubstituted rhodanine scaffold for aryl-SAR exploration
Verify 5-arylidene substitution impact on target engagement
Tyrosinase/melanogenesis research model
2,4-dimethoxy regioisomer selection
Confirm regioisomer-dependent tyrosinase inhibition in cellular assays
Antimicrobial adenylate kinase screening
Scaffold-level prokaryotic selectivity reported by docking
Assess selectivity profile in bacterial vs. human enzyme assays
Integrated cellular imaging and enzyme inhibition
Fluorogenic lipid droplet labeling capability
Evaluate fluorescence stability and medium-dependent quantum yield
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